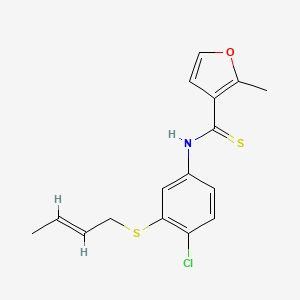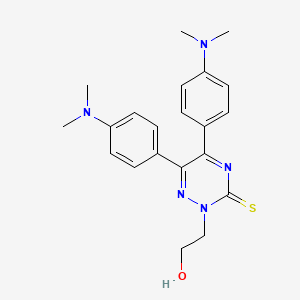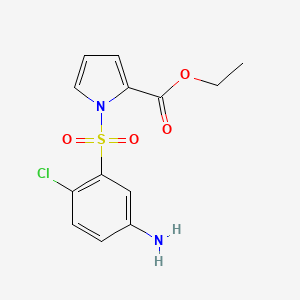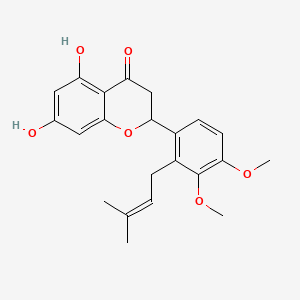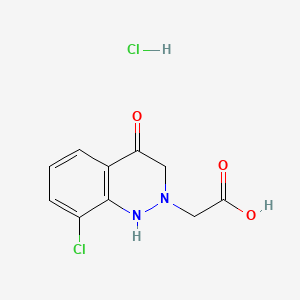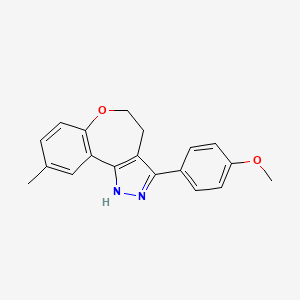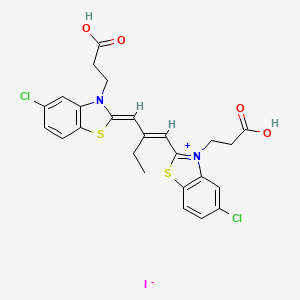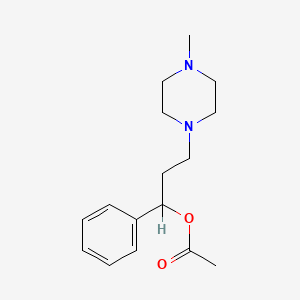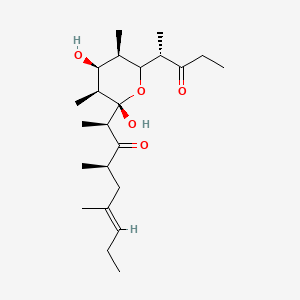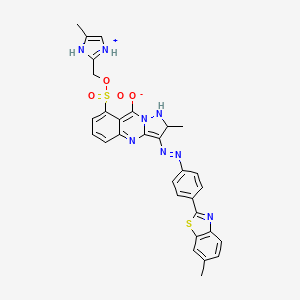
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by azo coupling and sulphonation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-((4-(benzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one
- 3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)-2-methylquinazoline-9(1H)-one
Uniqueness
The uniqueness of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative lies in its specific structural features, such as the presence of both benzothiazole and pyrazoloquinazoline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
84930-04-1 |
|---|---|
Molecular Formula |
C30H26N8O4S2 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2-methyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-8-[(5-methyl-1H-imidazol-3-ium-2-yl)methoxysulfonyl]-1,2-dihydropyrazolo[5,1-b]quinazolin-9-olate |
InChI |
InChI=1S/C30H26N8O4S2/c1-16-7-12-21-23(13-16)43-29(34-21)19-8-10-20(11-9-19)35-36-27-18(3)37-38-28(27)33-22-5-4-6-24(26(22)30(38)39)44(40,41)42-15-25-31-14-17(2)32-25/h4-14,18,37,39H,15H2,1-3H3,(H,31,32) |
InChI Key |
RNLSMFVCCBVWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C2N=C3C=CC=C(C3=C(N2N1)[O-])S(=O)(=O)OCC4=[NH+]C=C(N4)C)N=NC5=CC=C(C=C5)C6=NC7=C(S6)C=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



